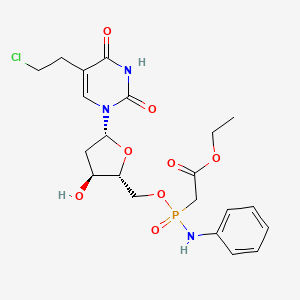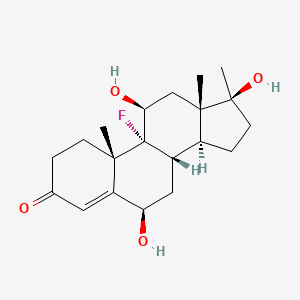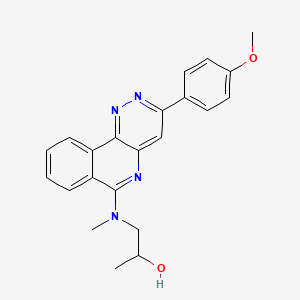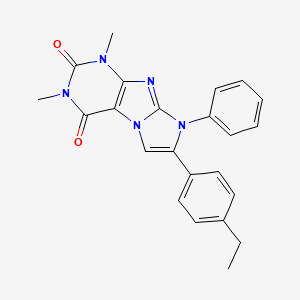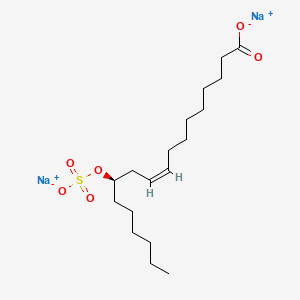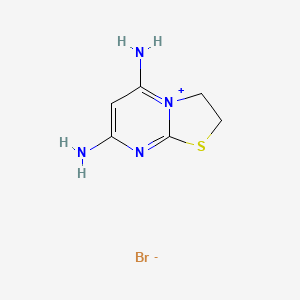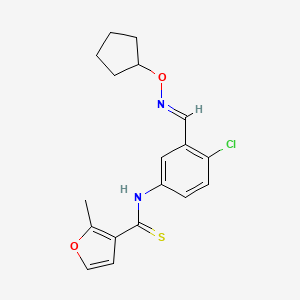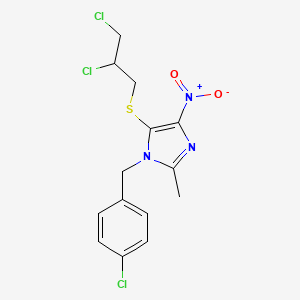
N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that combines a pyridazine ring with ethane-1,2-diamine and oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid typically involves multiple steps. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the ethane-1,2-diamine group. The final step involves the addition of oxalic acid to form the complete compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound .
Scientific Research Applications
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid include:
- N,N-diethyl-N’-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine
- 4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine
Uniqueness
What sets N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the oxalic acid moiety, in particular, may confer additional properties and reactivity that are not observed in similar compounds .
Properties
CAS No. |
118269-75-3 |
|---|---|
Molecular Formula |
C21H28N4O8 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C17H24N4.2C2H2O4/c1-4-21(5-2)12-11-18-17-14(3)13-16(19-20-17)15-9-7-6-8-10-15;2*3-1(4)2(5)6/h6-10,13H,4-5,11-12H2,1-3H3,(H,18,20);2*(H,3,4)(H,5,6) |
InChI Key |
GQSOZJPUDBYTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NN=C(C=C1C)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



